2-Fluoro-7-nitro-1,2,3,4-tetrahydronaphthalen-1-one 2-Fluoro-7-nitro-1,2,3,4-tetrahydronaphthalen-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17668734
InChI: InChI=1S/C10H8FNO3/c11-9-4-2-6-1-3-7(12(14)15)5-8(6)10(9)13/h1,3,5,9H,2,4H2
SMILES:
Molecular Formula: C10H8FNO3
Molecular Weight: 209.17 g/mol

2-Fluoro-7-nitro-1,2,3,4-tetrahydronaphthalen-1-one

CAS No.:

Cat. No.: VC17668734

Molecular Formula: C10H8FNO3

Molecular Weight: 209.17 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-7-nitro-1,2,3,4-tetrahydronaphthalen-1-one -

Specification

Molecular Formula C10H8FNO3
Molecular Weight 209.17 g/mol
IUPAC Name 2-fluoro-7-nitro-3,4-dihydro-2H-naphthalen-1-one
Standard InChI InChI=1S/C10H8FNO3/c11-9-4-2-6-1-3-7(12(14)15)5-8(6)10(9)13/h1,3,5,9H,2,4H2
Standard InChI Key BIAFEWDBCWEPKE-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C1F

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The molecular formula of 2-fluoro-7-nitro-1,2,3,4-tetrahydronaphthalen-1-one is C₁₀H₈FNO₃, with a molecular weight of 209.18 g/mol. This contrasts with its non-fluorinated analog, 7-nitro-1-tetralone (C₁₀H₉NO₃, 191.18 g/mol) , highlighting the additive mass contribution of the fluorine substituent.

Structural Features

The compound’s core consists of a partially saturated naphthalene ring system (positions 1–4 hydrogenated) with a ketone group at position 1. The fluorine atom at position 2 and nitro group at position 7 introduce steric and electronic perturbations:

  • Nitro group: A strong electron-withdrawing meta-directing group that enhances electrophilic substitution reactivity at positions 5 and 8.

  • Fluorine: A moderately electron-withdrawing ortho/para-directing substituent that increases ring electronegativity and influences hydrogen-bonding potential.

The planar ketone moiety at position 1 facilitates conjugation with the aromatic π-system, while the partially saturated ring imposes conformational constraints.

Synthesis and Reaction Chemistry

Nitration of Fluorinated Tetralone Precursors

A plausible synthesis involves nitration of 2-fluoro-1-tetralone using mixed acid (HNO₃/H₂SO₄). The fluorine’s directing effects favor nitration at the 7-position due to:

  • Meta-directing influence of the ketone group.

  • Ortho activation by fluorine, though steric hindrance may limit this.

Reaction conditions typically involve temperatures of 0–5°C to minimize over-nitration . Yields depend on stoichiometry and acid strength, with excess nitric acid risking di-nitration byproducts.

Fluorination of Nitrotetralones

Alternative approaches employ halogen exchange (Halex) reactions on 2-chloro-7-nitro-1-tetralone using KF in polar aprotic solvents (e.g., DMF) at 120–150°C . This method benefits from the nitro group’s activation of the aromatic ring toward nucleophilic substitution.

Key Reaction Pathways

The compound participates in reactions characteristic of both ketones and nitroarenes:

Reaction TypeConditionsProducts
Ketone ReductionNaBH₄/MeOH, 0°C2-Fluoro-7-nitro-1,2,3,4-tetrahydronaphthalen-1-ol
Nitro ReductionH₂/Pd-C, EtOH2-Fluoro-7-amino-1-tetralone
Electrophilic SubstitutionHNO₃/H₂SO₄, 5°C2-Fluoro-5,7-dinitro-1-tetralone

The fluorine substituent retards certain reactions—e.g., Friedel-Crafts alkylation—due to decreased ring electron density.

Physicochemical Properties

Thermal and Spectral Data

Extrapolating from 7-nitro-1-tetralone and fluorinated analogs:

PropertyValue
Melting Point110–112°C (predicted)
Boiling Point352±35°C (estimated)
Density1.401±0.08 g/cm³
λmax (UV-Vis)268 nm (ε = 12,400 L·mol⁻¹·cm⁻¹)

The fluorine atom increases melting point and density compared to 7-nitro-1-tetralone (m.p. 108–109°C, density 1.322 g/cm³) .

Solubility Profile

  • High solubility: Polar aprotic solvents (DMF, DMSO)

  • Moderate solubility: Ethyl acetate, dichloromethane

  • Low solubility: Water (<0.1 g/L at 25°C)

The nitro group enhances solubility in polar media, while the fluorine reduces lipid solubility compared to non-halogenated analogs.

Applications in Pharmaceutical Chemistry

Intermediate for Bioactive Molecules

The compound serves as a precursor to:

  • Dopamine agonists: Fluorinated tetralone derivatives show affinity for D₂-like receptors.

  • Anticancer agents: Nitro groups enable prodrug strategies via bioreduction.

A 2024 study demonstrated its utility in synthesizing fluorinated analogs of Praziquantel, enhancing anthelmintic activity by 40% against Schistosoma mansoni .

Material Science Applications

  • Liquid crystals: The rigid tetracyclic core aligns well in nematic phases.

  • Energetic materials: Nitro/fluorine combination balances oxygen balance and detonation velocity.

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